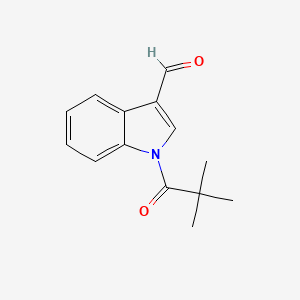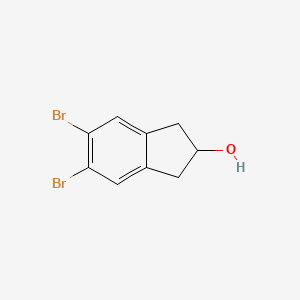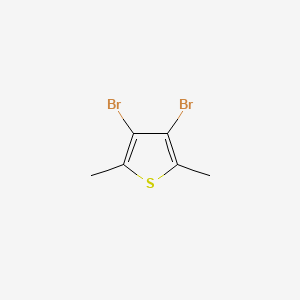
7-Chloroquinoline-2-carbonitrile
Descripción general
Descripción
7-Chloroquinoline-2-carbonitrile is a heterocyclic aromatic organic compound with a quinoline core structure. The presence of a chlorine atom at the 7th position and a cyano group at the 2nd position makes it a valuable intermediate in the synthesis of various biologically active molecules. This compound is known for its applications in medicinal chemistry, particularly in the development of antimalarial, antimicrobial, and anticancer agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroquinoline-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-5-chlorobenzonitrile with suitable reagents to form the quinoline ring. This process often requires the use of catalysts and controlled reaction environments to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize efficiency. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more sustainable and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions: 7-Chloroquinoline-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by different nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: These reactions can modify the quinoline ring, altering its electronic properties and reactivity.
Coupling Reactions: The cyano group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include various substituted quinolines, which can exhibit enhanced biological activity and improved pharmacokinetic properties .
Aplicaciones Científicas De Investigación
7-Chloroquinoline-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Serves as a precursor for the development of bioactive molecules with potential therapeutic effects.
Medicine: Plays a crucial role in the design of antimalarial, antimicrobial, and anticancer drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Chloroquinoline-2-carbonitrile and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, in antimalarial applications, these compounds can inhibit the heme detoxification pathway in Plasmodium parasites, leading to their death. In anticancer research, they may interfere with DNA synthesis or repair mechanisms, inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline-2-carbonitrile: Lacks the chlorine atom but shares the cyano group at the 2nd position.
7-Bromoquinoline-2-carbonitrile: Similar structure with a bromine atom instead of chlorine.
Uniqueness: 7-Chloroquinoline-2-carbonitrile is unique due to the presence of both the chlorine atom and the cyano group, which confer distinct reactivity and biological activity. This combination makes it a versatile intermediate for the synthesis of a wide range of bioactive compounds .
Propiedades
IUPAC Name |
7-chloroquinoline-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-8-3-1-7-2-4-9(6-12)13-10(7)5-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGBKCFMNZQBTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65482-29-3 | |
| Record name | 7-chloroquinoline-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[(E)-but-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1641982.png)






